4-(4-tert-Butylphenoxy)benzaldehyde
Overview
Description
4-(4-tert-Butylphenoxy)benzaldehyde is an organic compound with the molecular formula C17H18O2. It is characterized by the presence of a benzaldehyde group attached to a phenoxy ring, which is further substituted with a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-tert-Butylphenoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenol with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(4-tert-Butylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(4-tert-Butylphenoxy)benzoic acid.
Reduction: 4-(4-tert-Butylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-tert-Butylphenoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylphenoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, leading to desired biological effects. The exact pathways and targets can vary based on the context of its use .
Comparison with Similar Compounds
3-(4-tert-Butylphenoxy)benzaldehyde: Similar structure but with the aldehyde group in a different position.
4-tert-Butylbenzaldehyde: Lacks the phenoxy group, making it less versatile in certain reactions.
4-(4-tert-Butylphenoxy)benzoic acid: The oxidized form of 4-(4-tert-Butylphenoxy)benzaldehyde.
Uniqueness: this compound is unique due to its combination of a phenoxy ring and a tert-butyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMDFXRKCGXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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